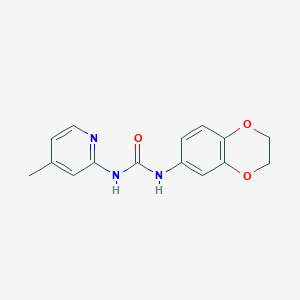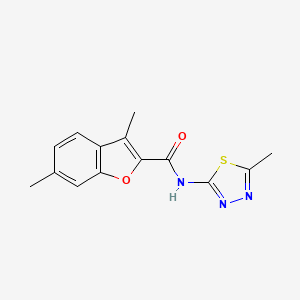
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-pyridinyl)urea
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-pyridinyl)urea, also known as DBU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 297.36 g/mol. In
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. This compound is commonly used as a base in organic synthesis reactions due to its strong basicity and low nucleophilicity. It is also used as a catalyst in various reactions, such as the Knoevenagel condensation and the Michael addition. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent and as a drug delivery system. This compound has also been investigated for its applications in material science, including its use in the synthesis of polymers and metal-organic frameworks.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-pyridinyl)urea is not fully understood, but it is believed to act as a strong base and a nucleophile in organic synthesis reactions. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential as a drug delivery system, where it acts as a carrier for various drugs and enhances their efficacy.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal side effects in vivo. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-pyridinyl)urea is a versatile reagent that can be used in various organic synthesis reactions and as a catalyst. It has a high reactivity and selectivity, making it a useful tool in the laboratory. However, this compound has limitations in terms of its stability and solubility in water, which can limit its applications in certain reactions.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-pyridinyl)urea. One area of interest is the development of new synthetic methods using this compound as a catalyst or reagent. Another area of interest is the investigation of this compound as a drug delivery system for various drugs. Additionally, the study of this compound as an anticancer agent and its potential applications in material science are areas of ongoing research. Overall, the versatility and potential applications of this compound make it an exciting area of study for future research.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-4-5-16-14(8-10)18-15(19)17-11-2-3-12-13(9-11)21-7-6-20-12/h2-5,8-9H,6-7H2,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQZEHIUBZPMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![butyl 4-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4679247.png)

![2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4679254.png)
![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4679267.png)
![N-(tert-butyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4679278.png)
![methyl 1-(2-methoxyphenyl)-7-methyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4679281.png)

![5-bromo-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4679303.png)
![ethyl 1-[4-(pentanoylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B4679309.png)
![2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4679317.png)
![2-[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B4679331.png)
![2-ethoxy-N-[3-(4-morpholinyl)propyl]-1-naphthamide](/img/structure/B4679340.png)
![4-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4679347.png)
![1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}azocane](/img/structure/B4679356.png)